1,4-Dimethylphenanthrene

genotoxicity mutagenicity sister chromatid exchange

Co-elution of dimethylphenanthrene isomers on conventional GC-MS phases prevents unambiguous identification in environmental and petroleum samples. 1,4-Dimethylphenanthrene (CAS 22349-59-3) is the authenticated reference standard that resolves this analytical challenge. • Highest genotoxic potency among DMP regioisomers - validated positive control for Ames test (TA98/TA100 +S9) and in vivo SCE assays • Unique bay-region methyl substitution confers distinct chromatographic retention on polymeric C18 columns; indispensable for isomer-specific quantification • Essential for petroleum geochemistry source-rock maturity assessment, environmental PAH source apportionment, and SAR carcinogenicity studies

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 22349-59-3
Cat. No. B1210028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylphenanthrene
CAS22349-59-3
Synonyms1,4-dimethylphenanthrene
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C
InChIInChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3
InChIKeyDWMAJXVIIUYYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylphenanthrene Physicochemical & Toxicological Profile


1,4-Dimethylphenanthrene (CAS 22349-59-3) is a C₁₆H₁₄ polycyclic aromatic hydrocarbon (PAH) with two methyl substituents at the 1- and 4-positions of the phenanthrene skeleton [1]. Its calculated physicochemical properties include a density of 1.084 g/cm³, a boiling point of 368.1°C at 760 mmHg, a vapor pressure of 2.76 × 10⁻⁵ mmHg at 25°C, and an estimated LogP value ranging from 4.6 to 5.6 depending on the computational method employed . Experimental melting point determinations place the Tfus at 322.9 K (approximately 49.8°C) [2]. This compound has been classified by IARC as Group 3 (inadequate evidence for carcinogenicity evaluation as of 1987), though it demonstrated mutagenic activity in Salmonella typhimurium and tumor-initiating activity in mouse skin assays [3].

Why 1,4-Dimethylphenanthrene Is Irreplaceable by Other Isomers


The dimethylphenanthrene (DMP) class comprises 25 distinct regioisomers, each with identical molecular formula (C₁₆H₁₄) and molecular weight (206.28 g/mol) but markedly divergent biological, chromatographic, and physical properties [1]. Conventional gas chromatography-mass spectrometry (GC-MS) using medium polarity stationary phases fails to achieve complete resolution of DMP isomer mixtures, with multiple isomers co-eluting and generating nearly indistinguishable mass spectra that preclude accurate differentiation and quantification [2]. Substitution of 1,4-DMP with any other DMP isomer — even those bearing structural similarity such as 1,3-DMP, 2,4-DMP, or 3,4-DMP — yields quantitatively distinct outcomes in mutagenicity assays and retention behavior, rendering generic replacement scientifically invalid for research requiring isomer-specific attribution of biological or analytical signals [3].

1,4-Dimethylphenanthrene Comparative Evidence vs. Analogs


Bay-Region Methylation Enhances Genotoxic Potency

In a direct head-to-head comparative study of four dimethylphenanthrene regioisomers (1,4-, 1,3-, 2,4-, and 3,4-DMP), 1,4-dimethylphenanthrene exhibited the highest genotoxic potency across both in vitro bacterial mutagenicity and in vivo mammalian sister chromatid exchange (SCE) assays [1]. The enhanced activity is mechanistically attributed to (1) steric crowding in the bay region due to the 4-methyl substituent, and (2) substitution at the 1-position which inhibits detoxification via 9,10-dihydrodiol formation, redirecting metabolic activation toward bay-region diol epoxide generation [1].

genotoxicity mutagenicity sister chromatid exchange

Unique Tumor-Initiating Activity Among DMP Isomers

Among the polymethylated phenanthrenes evaluated for tumor-initiating activity in mouse-skin initiation-promotion assays, only 1,4-dimethylphenanthrene and 4,10-dimethylphenanthrene demonstrated activity as initiators [1]. The major dihydrodiol metabolite of 1,4-DMP was identified as the 7,8-dihydrodiol, which serves as the requisite precursor for the formation of bay-region dihydrodiol-epoxides — the ultimate carcinogenic metabolites [2]. In contrast, 1,4-DMP was mutagenic in Salmonella typhimurium and induced unscheduled DNA synthesis in cultured primary rat hepatocytes, while the 3,6-isomer showed no toxicity at concentrations exceeding its estimated water solubility [3].

tumor initiation carcinogenicity metabolic activation

Shape-Driven Chromatographic Resolution of Co-Eluting Isomers

Reversed-phase liquid chromatography (RPLC) on polymeric C18 columns resolves dimethylphenanthrene isomers based on molecular shape parameters — specifically length-to-breadth (L/B) ratios and distortion angles of the aromatic system [1]. The 1,4-substitution pattern produces a distinct molecular geometry that yields a predictable retention index differing from other DMP isomers. In conventional GC-MS analysis employing medium polarity stationary phases, multiple DMP isomers co-elute, and their mass spectra are so similar that differentiation is impossible without complementary techniques [2]. GC-FTIR can discriminate co-eluting DMP isomers by exploiting their unique infrared spectral signatures [2].

chromatography retention behavior analytical chemistry

Synthetic Route via Arene Endoxide Deoxygenation

A mild, efficient synthetic route to 1,4-dimethylphenanthrene and its bay-region methyl-bearing regioisomers (2,4-DMP and 3,4-DMP) employs a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting arene 1,4-endoxide with excess trimethylsilyl iodide generated in situ [1]. This methodology overcomes the synthetic challenges associated with the earlier Pschorr reaction approach, which produced a product distinct from the Bardhan and Sengupta synthesis route and required rigorous structural authentication [2].

synthetic methodology carcinogen synthesis arene endoxide deoxygenation

1,4-Dimethylphenanthrene Research & Industrial Applications


Positive Control for Genotoxicity and Carcinogenicity Screening

1,4-Dimethylphenanthrene serves as a validated positive control or reference compound in Salmonella typhimurium mutagenicity assays (Ames test, strains TA98 and TA100 with S9 metabolic activation) and in in vivo mammalian sister chromatid exchange (SCE) studies in mouse bone-marrow cells. Its uniquely high genotoxic potency among DMP regioisomers, as established by direct comparative testing against 1,3-DMP, 2,4-DMP, and 3,4-DMP, makes it the preferred choice for assays designed to detect bay-region methyl-substituted PAH genotoxicity [1]. Unlike structurally similar isomers that exhibit attenuated or no activity, 1,4-DMP reliably produces a positive signal that validates assay sensitivity and metabolic activation competence. For laboratories developing or validating new genotoxicity testing platforms, procurement of authenticated 1,4-DMP reference material ensures assay comparability with published literature and regulatory test guidelines.

Analytical Standard for Petroleum Geochemistry and Environmental Forensics

Dimethylphenanthrenes occur as complex mixtures in crude oils, sedimentary rock extracts, and environmental samples contaminated with petroleum-derived PAHs. In conventional GC-MS analysis of such samples, multiple DMP isomers co-elute on medium polarity stationary phases, and their mass spectra are insufficiently distinctive to permit isomer-specific identification and quantification [2]. 1,4-Dimethylphenanthrene is among the isomers that require either specialized chromatographic conditions (polymeric C18 RPLC with shape-selective retention) or complementary spectroscopic techniques (GC-FTIR) for unambiguous identification [3]. Procurement of a pure 1,4-DMP analytical standard is therefore essential for petroleum geochemists conducting source rock maturity assessments, environmental forensic scientists performing PAH source apportionment, and analytical laboratories developing methods for alkylated PAH analysis in complex environmental matrices.

SAR of Bay-Region Methylated PAH Carcinogens

1,4-Dimethylphenanthrene occupies a mechanistically critical position in structure-activity relationship (SAR) studies of PAH carcinogenicity due to its dual structural features: (1) a methyl substituent at the 1-position that inhibits detoxification via 9,10-dihydrodiol formation, and (2) a methyl substituent at the 4-position that introduces steric crowding in the bay region [1]. The major dihydrodiol metabolite of 1,4-DMP is the 7,8-dihydrodiol, the precursor to bay-region diol epoxides that are the ultimate carcinogenic metabolites [4]. For academic and pharmaceutical research programs investigating the molecular mechanisms of chemical carcinogenesis or developing in silico predictive models for PAH toxicity, 1,4-DMP represents a well-characterized tool compound that bridges the gap between unsubstituted phenanthrene and more complex alkylated PAHs. Its availability as a synthetic standard via the arene endoxide deoxygenation route further supports its use in comparative studies alongside the 2,4- and 3,4-regioisomers [5].

Metabolite Identification in Aquatic Toxicology and Xenobiotic Metabolism

1,4-Dimethylphenanthrene has been employed as a model alkylated PAH in fish exposure studies to characterize polycyclic aromatic acid metabolites using Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS) [6]. Unlike the parent phenanthrene or mono-methylphenanthrenes, 1,4-DMP produces distinct metabolic profiles that reflect the interplay of methyl substitution effects on phase I biotransformation pathways. For environmental toxicology laboratories investigating the bioavailability, biotransformation, and excretion of alkylated PAHs in aquatic organisms, 1,4-DMP offers a defined chemical probe that generates metabolites distinguishable from those of 1-methylphenanthrene and unsubstituted phenanthrene. The compound's moderate lipophilicity (estimated Log Kow 5.44, estimated water solubility 0.07133 mg/L at 25°C ) also makes it a relevant surrogate for understanding the environmental partitioning and bioaccumulation behavior of methylated PAHs in petroleum-impacted ecosystems.

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